

BPR1J-097 pharmacokinetics comparison similar compounds

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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Experimental Data on BPR1J-097 and a Key Analog

The table below summarizes the available experimental data for **BPR1J-097** and a related compound, BPR1J-340, which shares a similar code name and was investigated by the same research group.

Compound Name	Reported In Vitro Potency (IC ₅₀ / GC ₅₀)	Reported In Vivo Efficacy (Animal Model)	Key Findings & Context
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| **BPR1J-097** | • FLT3 kinase IC₅₀: **1-10 nM** • Cell growth (GC₅₀): **21 nM** (MOLM-13), **46 nM** (MV4-11) [1] | Pronounced, dose-dependent **tumor growth inhibition and regression** in FLT3-driven AML murine xenograft models [1]. | Suggested to have **favorable pharmacokinetic properties**; proposed for further preclinical and clinical development [1]. | | **BPR1J-340** | • FLT3 kinase IC₅₀: **~25 nM** • Cell growth (GC₅₀): **~3-5 nM** (MOLM-13, MV4;11) [2] | Pronounced **tumor growth inhibition and regression** in FLT3-ITD+ AML murine xenograft models [2]. | **Pharmacokinetic parameters in rats were determined**; the study also explored synergistic effects with the HDAC inhibitor Vorinostat [2]. |

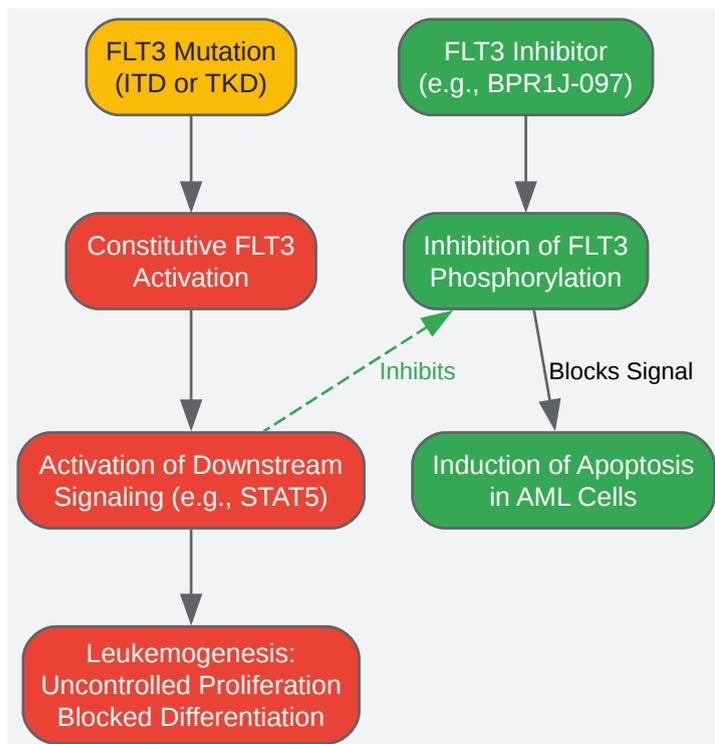
Details of Key Experimental Protocols

The experimental data for these compounds were generated using standard preclinical methodologies in oncology drug discovery.

- **In Vitro Kinase Activity Assay (IC₅₀):** This measures the concentration of a compound needed to inhibit 50% of the FLT3 kinase activity in a cell-free system. Typically, recombinant FLT3 protein is incubated with the test compound and ATP. The remaining kinase activity is often quantified using luminescent or fluorescent methods to determine the IC₅₀ value [2].
- **Cellular Proliferation Assay (GC₅₀):** This assesses the concentration of a compound required to inhibit 50% of cell growth. FLT3-ITD+ human AML cell lines (e.g., MOLM-13, MV4-11) are cultured and treated with the compound. Cell viability is usually measured after 48-72 hours using colorimetric methods like MTS, and the GC₅₀ is calculated [2].
- **In Vivo Efficacy Studies (Mouse Xenograft Models):** These studies evaluate the antitumor effect in a live animal. Immunodeficient mice are implanted with human FLT3-driven AML cancer cells. Once tumors are established, mice are treated with the compound or a control vehicle. Tumor volume is monitored over time to determine the level of growth inhibition or regression [1] [2].

The Role of FLT3 Inhibition in AML

The following diagram illustrates the mechanism of action of FLT3 inhibitors and the rationale for their use in Acute Myeloid Leukemia (AML), which is central to the development of compounds like **BPR1J-097**.



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References

1. (PDF) BPR - 1 , a novel FLT3 kinase inhibitor, exerts potent... J 097 [academia.edu]

2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [journals.plos.org]

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